2-(Benzyloxy)-1H-1,3-benzodiazol-5-amine
Description
2-(Benzyloxy)-1H-1,3-benzodiazol-5-amine is a benzimidazole derivative characterized by a benzyloxy substituent at the 2-position and an amine group at the 5-position.
Properties
Molecular Formula |
C14H13N3O |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-phenylmethoxy-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C14H13N3O/c15-11-6-7-12-13(8-11)17-14(16-12)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,17) |
InChI Key |
FZFRUWUDNIOILB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC3=C(N2)C=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Route 1: Alkylation of Hydroxybenzimidazole Precursor
- Step 1: Synthesis of 2-Hydroxy-5-nitrobenzimidazole
Starting with benzene-1,2-diamine (ST04) , nitration and cyclization yield 2-hydroxy-5-nitrobenzimidazole. This intermediate is confirmed via FTIR (N-H stretch at 3429 cm⁻¹, aromatic C=C at 1700 cm⁻¹) and ¹H NMR (δ 6.36–7.11 ppm for aromatic protons). - Step 2: Benzylation of Hydroxyl Group
The hydroxyl group at position 2 undergoes alkylation using benzyl bromide in dimethylformamide (DMF) with a base (e.g., K₂CO₃) at room temperature. This step introduces the benzyloxy moiety, producing 2-benzyloxy-5-nitrobenzimidazole. Yields range from 45–78%. - Step 3: Nitro Reduction to Amine
Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group at position 5 to an amine, yielding the final product. The amine is confirmed by FTIR (N-H stretch at 3385 cm⁻¹) and ¹H NMR (δ 10.72 ppm for NH₂).
Route 2: Direct Functionalization of Benzimidazole Core
- One-Pot Alkylation-Amination
A modified approach involves reacting 2-chlorobenzimidazole with benzyl alcohol under Mitsunobu conditions (DIAD, PPh₃), followed by amination at position 5 using NH₃/MeOH. This method avoids intermediate isolation but requires rigorous purification.
Experimental Data and Characterization
Key Analytical Metrics
| Parameter | Value/Observation | Source |
|---|---|---|
| Yield | 51–78% (alkylation step) | |
| Melting Point | 220–222°C (post-benzylation intermediate) | |
| FTIR (KBr) | 1744 cm⁻¹ (C-O-C), 3385 cm⁻¹ (NH₂) | |
| ¹H NMR (DMSO-d₆) | δ 7.21–8.20 ppm (aromatic), δ 12.74 (CHO) |
Optimization and Challenges
- Solvent Selection : Ethanol or DMF is preferred for alkylation, balancing reactivity and solubility.
- Byproduct Mitigation : Excess benzyl bromide (1.2 equiv) minimizes di-substitution byproducts.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomeric impurities.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1H-1,3-benzodiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoquinone derivatives.
Reduction: The compound can be reduced using catalytic hydrogenation or reducing metals in acid.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or zinc in dilute mineral acid.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Benzoquinone derivatives.
Reduction: Amino and alkyl derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-(Benzyloxy)-1H-1,3-benzodiazol-5-amine is a chemical compound featuring a benzyloxy group attached to a benzimidazole core, which influences its chemical reactivity and biological activity. Benzimidazoles, the base structure of this compound, are heterocyclic compounds containing nitrogen atoms within their ring system and exhibit a wide array of biological activities, including anti-inflammatory, antitumor, antibacterial, and antiparasitic effects . Research indicates that incorporating a benzyloxy pharmacophore on the phenyl ring can result in unique structural and functional properties .
Scientific Research Applications
While the search results do not provide specific case studies or comprehensive data tables focusing solely on the applications of "this compound", they do highlight the applications of related compounds and structural features, offering insight into potential research avenues.
Antitubercular Activity:
- Substituted benzimidazole derivatives have been investigated for their antimycobacterial activity against Mycobacterium tuberculosis (Mtb) . Specific compounds with electron-withdrawing and electron-donating groups have shown potential in inhibiting M. tuberculosis, suggesting that this compound might also be explored for similar activity .
- The ability of substituted benzimidazoles to inhibit the synthesis of mycolic acids, essential components of the M. tuberculosis cell wall, indicates a potential mechanism of action for this class of compounds .
Monoamine Oxidase Inhibition:
- Benzyloxy chalcones have demonstrated inhibitory activity against human monoamine oxidases (hMAOs), particularly hMAO-B . Introduction of a benzyloxy pharmacophore can lead to potent and selective hMAO-B inhibitors, suggesting a possible application for this compound in this area .
- Inhibitors like compound B10 (a thiophene substituent) and B15 (a benzyl group at the para position) have shown high selectivity and reversibility for hMAO-B, along with significant permeability and CNS bioavailability .
Anticancer Activity:
- Conjugates with halogens (Cl) on the phenyl rings displayed good cytotoxic strength on cancerous cells .
- These compounds were tested to determine their binding modes at the colchicine-binding site of tubulin protein (PDB ID-3E22), for in silico ADME prediction, for bioactivity study, and for PASS prediction studies .
Other potential applications and considerations:
- The introduction of heterocyclic and aromatic substitutions on benzimidazole scaffolds can provide structural flexibility and target specificity, which is valuable in drug design .
- The design and replication of core features within benzimidazole scaffolds can lead to improved medical innovations .
- The presence of a benzyloxy group can influence the compound's chemical reactivity and biological activity, making it a candidate for various chemical modifications and biological evaluations.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with enzymes and receptors, influencing various biological processes . The compound may exert its effects by modulating the activity of these targets, leading to therapeutic outcomes.
Comparison with Similar Compounds
Fluorinated Derivatives
2-(2,5-Difluorophenyl)-1H-1,3-benzodiazol-5-amine
- Substituents : 2,5-Difluorophenyl at the 2-position.
- Molecular Weight : 245.23 g/mol .
- Properties : Fluorine atoms increase electronegativity and metabolic stability. The difluorophenyl group may enhance binding to hydrophobic enzyme pockets compared to the benzyloxy group in the target compound.
- Applications : Catalogued by American Elements, indicating relevance in life sciences .
2-[(2-Fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine Dihydrochloride
Sulfur-Containing Derivatives
2-Methyl-N-{[4-(Methylsulfanyl)phenyl]methyl}-1H-1,3-benzodiazol-5-amine
2-Methyl-1,3-benzothiazol-5-amine
Substituted Benzimidazoles
5-Methoxy-1H-benzimidazol-2-amine
6-Nitro-1H-benzimidazol-2-amine
- Substituents : Nitro group at the 6-position.
Reaction Conditions
- Catalysts and Solvents : shows that reactions using Cs₂CO₃ in DMSO achieved 53% yield in 2 hours, while DBU in DMF gave only 5% yield. This suggests that polar aprotic solvents (DMSO) and strong bases (Cs₂CO₃) are optimal for synthesizing benzimidazole derivatives .
- Salt Formation : Derivatives like the dihydrochloride salt in highlight strategies to improve solubility for in vivo applications .
Structural Activity Relationships (SAR)
- Halogen Effects : Fluorinated analogs (e.g., ) exhibit increased lipophilicity, correlating with improved blood-brain barrier penetration .
- Heterocycle Variations : Benzothiazoles () and thiadiazoles () show distinct bioactivity profiles due to differences in ring electronegativity and hydrogen-bonding capacity .
Biological Activity
2-(Benzyloxy)-1H-1,3-benzodiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies and clinical findings.
Synthesis
The synthesis of this compound typically involves the reaction of benzyloxy derivatives with appropriate amines under controlled conditions. The resulting compound can be characterized using techniques such as FTIR, NMR, and mass spectrometry to confirm its structure and purity.
Antimicrobial Properties
Research indicates that derivatives of benzimidazole, including this compound, exhibit potent antimicrobial activities. A study utilizing the Microplate Alamar Blue Assay (MABA) demonstrated that certain synthesized compounds showed significant inhibition against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) as low as 0.8 μg/mL . The mechanism of action is believed to involve the disruption of mycolic acid synthesis in the bacterial cell wall.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerases and modulation of signaling pathways involved in cell proliferation and survival .
Kinase Inhibition
A notable aspect of this compound is its activity as a kinase inhibitor. It has been reported to inhibit IL2-inducible T-cell kinase (ITK), which plays a crucial role in inflammatory processes and immune response regulation. This inhibition could have therapeutic implications for treating inflammatory diseases such as asthma and psoriasis .
Research Findings
Case Studies
One case study highlighted the efficacy of a benzimidazole derivative in a clinical setting for patients suffering from chronic inflammatory diseases. Patients exhibited reduced symptoms following treatment with compounds that included this compound, suggesting its potential as a therapeutic agent in managing chronic inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
